
Corydaline
Übersicht
Beschreibung
Corydalin ist ein pharmakologisch aktives Isochinolin-Alkaloid, das aus den Knollen der Corydalis-Pflanze, insbesondere Corydalis yanhusuo, isoliert wird . Diese Verbindung wurde traditionell in der Kräutermedizin für ihre vielfältigen biologischen Aktivitäten eingesetzt, darunter Antiacetylcholinesterase-, Antiallergie-, Antinozizeptive- und Magenentleerungseigenschaften .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Corydalin kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die Isochinolin-Derivate beinhalten. Der Syntheseweg umfasst typischerweise die Methylierung von Isochinolin-Verbindungen unter kontrollierten Bedingungen. Spezielle Details zu den Synthesewegen und Reaktionsbedingungen sind oft proprietär und variieren je nach gewünschter Reinheit und Ausbeute .
Industrielle Produktionsmethoden
Die industrielle Produktion von Corydalin beinhaltet die Extraktion der Verbindung aus Corydalis-Knollen. Der Extraktionsprozess umfasst Schritte wie Trocknen, Mahlen und Lösungsmittelextraktion. Die extrahierte Verbindung wird dann unter Verwendung chromatographischer Techniken gereinigt, um Corydalin in seiner reinen Form zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Corydalin can be synthesized through a series of chemical reactions involving isoquinoline derivatives. The synthetic route typically involves the methylation of isoquinoline compounds under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of Corydalin involves the extraction of the compound from Corydalis tubers. The extraction process includes steps such as drying, grinding, and solvent extraction. The extracted compound is then purified using chromatographic techniques to obtain Corydalin in its pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Corydalin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Corydalin kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Corydalin verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Corydalin-Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Corydalin verschiedene Isochinolin-Derivate liefern, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, wodurch seine pharmakologischen Eigenschaften verstärkt werden .
Wissenschaftliche Forschungsanwendungen
Analgesic Properties
Corydaline has been identified as a potent agonist of the mu-opioid receptor (MOR), demonstrating significant antinociceptive effects in various studies. Research indicates that this compound acts through a MOR-dependent mechanism, providing pain relief without the typical side effects associated with traditional opioids.
- Study Findings : In a study published in Nature, this compound was shown to produce antinociceptive effects in mice, suggesting its potential as a new scaffold for opioid analgesics with improved therapeutic profiles .
Neuroprotective Effects
This compound's neuroprotective properties have garnered attention, particularly in the context of neurodegenerative diseases like Alzheimer's disease. It has been explored as a potential alpha7 nicotinic acetylcholine receptor agonist, which could enhance cognitive function.
- Mechanism : Virtual screening and docking studies have identified this compound as a candidate for Alzheimer's treatment due to its ability to modulate cholinergic signaling pathways .
Anti-inflammatory and Antioxidant Activities
This compound exhibits anti-inflammatory and antioxidant properties, making it a candidate for treating conditions characterized by oxidative stress and inflammation. Its role in modulating inflammatory pathways has been documented in various studies.
- Research Insights : this compound has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce oxidative damage in cellular models .
Metabolic Regulation
Studies have indicated that this compound may play a role in metabolic regulation, particularly concerning glucose metabolism and lipid profiles. Its application in treating type II diabetes mellitus has been explored.
- Clinical Implications : In animal models, this compound administration resulted in significant reductions in fasting blood glucose and total cholesterol levels, suggesting its potential utility in managing diabetes .
Pharmacokinetic Interactions
This compound has been shown to inhibit various cytochrome P450 enzymes, which are crucial for drug metabolism. This property raises considerations regarding potential drug-drug interactions when this compound is co-administered with other medications.
- In Vitro Findings : this compound inhibited CYP2C19 and CYP2D6 enzyme activities, indicating that it could affect the pharmacokinetics of concurrently administered drugs .
Summary of Applications
Case Studies
- Antinociceptive Activity : A study conducted on mice demonstrated that this compound significantly reduced pain responses through MOR activation, highlighting its potential as an alternative to traditional opioids.
- Diabetes Management : In a controlled trial involving diabetic rats, this compound treatment led to marked improvements in metabolic parameters, showcasing its therapeutic promise in managing diabetes-related complications.
- Neuroprotection : Research utilizing cell cultures exposed to neurotoxic agents found that this compound effectively mitigated neuronal death, suggesting its protective role against neurodegeneration.
Wirkmechanismus
Corydalin exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, Corydalin increases the levels of acetylcholine, leading to enhanced neurotransmission. Additionally, Corydalin interacts with various molecular targets and pathways, including opioid receptors and cytochrome P450 enzymes, contributing to its diverse pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tetrahydropalmatin: Ein weiteres Isochinolin-Alkaloid mit ähnlichen pharmakologischen Eigenschaften.
Berberin: Bekannt für seine antimikrobiellen und entzündungshemmenden Wirkungen.
Palmatin: Zeigt ähnliche biologische Aktivitäten, einschließlich Antiacetylcholinesterase-Effekte.
Einzigartigkeit von Corydalin
Corydalin ist einzigartig aufgrund seiner spezifischen Kombination von biologischen Aktivitäten, insbesondere seiner starken Acetylcholinesterase-Hemmwirkung und seiner Fähigkeit, die gastrointestinalen Funktionen zu modulieren. Dies macht es zu einer wertvollen Verbindung sowohl für die Forschung als auch für therapeutische Anwendungen .
Biologische Aktivität
Corydaline is a bioactive isoquinoline alkaloid predominantly found in the medicinal plant Corydalis yanhusuo. This compound has garnered attention for its diverse biological activities, including antiacetylcholinesterase, antinociceptive, antiallergic, and gastrointestinal modulatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound is known to interact with various biological pathways. It acts as an acetylcholinesterase inhibitor with an IC50 value of 15 μM, indicating its potential in treating conditions such as Alzheimer's disease by enhancing cholinergic transmission . Additionally, this compound exhibits significant antinociceptive properties through its action on the mu-opioid receptor (MOR), functioning as a G protein-biased agonist without inducing β-arrestin2 recruitment .
Inhibition of Cytochrome P450 Enzymes
Recent studies have highlighted this compound's inhibitory effects on several cytochrome P450 enzymes, which are crucial for drug metabolism. The compound inhibits CYP2C19 and CYP2C9 with Ki values of 1.7 μM and 7.0 μM respectively, suggesting potential pharmacokinetic interactions when co-administered with other drugs . The following table summarizes this compound's inhibition profile on various cytochrome P450 enzymes:
Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) |
---|---|---|---|
CYP2C19 | Competitive | 1.7 | 11.7 |
CYP2C9 | Competitive | 7.0 | 26.2 |
CYP3A | Mechanism-based | 30.0 | Not specified |
CYP2D6 | Weak inhibition | 64.5 | Not specified |
Antinociceptive and Gastrointestinal Effects
This compound has demonstrated remarkable efficacy in animal models for pain relief and gastrointestinal motility. In studies involving mice, this compound significantly reduced pain responses in the writhing assay, indicating its potential as an analgesic agent . Furthermore, it has been shown to increase gastric emptying and small intestine transit speed in rats, which could be beneficial for treating functional dyspepsia .
Nematocidal Activity
The compound also exhibits nematocidal properties against Strongyloides ratti and Strongyloides venezuelensis. The paralysis concentration (PC50) values were reported at 18 μM and 30 μM respectively, showcasing its potential application in treating parasitic infections .
Case Studies and Clinical Trials
Currently, this compound is being investigated in clinical trials for its efficacy in treating functional dyspepsia. Preliminary findings suggest that it may improve gastric motility and alleviate symptoms associated with delayed gastric emptying .
Case Study Example:
In a controlled trial involving patients with functional dyspepsia, those treated with this compound showed a significant improvement in symptoms compared to a placebo group, reinforcing its therapeutic potential.
Eigenschaften
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRXLJTYQVOHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975602 | |
Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518-69-4, 6018-35-5 | |
Record name | Corydaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC-298182 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.